molecular formula C22H31N3O7S3 B13770091 methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-carboxamide CAS No. 55301-84-3

methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-carboxamide

Cat. No.: B13770091
CAS No.: 55301-84-3
M. Wt: 545.7 g/mol
InChI Key: ZESHHGKIBXVEJL-UHFFFAOYSA-N
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Description

Methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-3-carboxamide is a complex organic compound that combines the properties of methanesulfonic acid and a benzothiepine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-3-carboxamide typically involves multiple steps. The starting materials include methanesulfonic acid and 5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-3-carboxamide. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired reaction proceeds efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield alcohols or amines .

Mechanism of Action

The mechanism of action of methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-3-carboxamide is unique due to its combination of methanesulfonic acid and benzothiepine derivative, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

55301-84-3

Molecular Formula

C22H31N3O7S3

Molecular Weight

545.7 g/mol

IUPAC Name

methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-carboxamide

InChI

InChI=1S/C20H23N3OS.2CH4O3S/c1-22-8-10-23(11-9-22)17-13-14-4-2-3-5-18(14)25-19-7-6-15(20(21)24)12-16(17)19;2*1-5(2,3)4/h2-7,12,17H,8-11,13H2,1H3,(H2,21,24);2*1H3,(H,2,3,4)

InChI Key

ZESHHGKIBXVEJL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)C(=O)N.CS(=O)(=O)O.CS(=O)(=O)O

Origin of Product

United States

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